molecular formula C9H10F3NO B15236341 (1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

Cat. No.: B15236341
M. Wt: 205.18 g/mol
InChI Key: UIYJYPYCJUAJJP-ALFREKQPSA-N
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Description

(1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 2,3,4-trifluorophenyl substituent. Amino alcohols are frequently explored in medicinal chemistry for their β-adrenergic receptor modulation, antiviral, or antiarrhythmic properties.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1

InChI Key

UIYJYPYCJUAJJP-ALFREKQPSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C(=C(C=C1)F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=C(C=C1)F)F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. This process requires precise control of temperature and pH to achieve high yield and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as alkoxides or carboxylates in the presence of a base.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, hydrogenated derivatives, ethers, and esters.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the amino group facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Variations and Stereochemistry

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Notes References
(1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL Not provided C₉H₁₁F₃NO 2,3,4-Trifluorophenyl (1S,2R) Target compound; stereochemistry critical for receptor interactions.
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL 1323966-28-4 C₉H₁₁ClFNO 2-Chloro, 6-fluoro (1S,2S) Chlorine introduces lipophilicity; distinct stereochemistry.
(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1392212-91-7 C₁₀H₁₁ClF₃NO 3-Chloro, 4-(trifluoromethyl) (1R,2S) Trifluoromethyl enhances electron-withdrawing effects.
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 1269791-10-7 C₉H₁₁F₃NO 2,3,5-Trifluorophenyl (1S,2S) Positional isomer; discontinued due to synthesis challenges.

Key Structural and Functional Differences

  • Fluorine vs. In contrast, fluorine’s electronegativity in the target compound may enhance hydrogen bonding or dipole interactions with receptors.
  • Trifluoromethyl Group () :
    The trifluoromethyl group in ’s compound is a strong electron-withdrawing moiety, which can stabilize charge interactions in receptor binding pockets and improve metabolic resistance to oxidation .

  • Positional Isomerism (): The 2,3,5-trifluorophenyl isomer () differs from the target compound’s 2,3,4-substitution. The discontinued status of this isomer may reflect synthetic complexity or instability .
  • Stereochemical Impact: The (1S,2R) configuration of the target compound contrasts with (1S,2S) or (1R,2S) configurations in analogs. Such differences can drastically influence enantioselective interactions with chiral biological targets, as seen in adrenoceptor ligands (e.g., β-blockers like propranolol) .

Hypothetical Pharmacological Implications

While direct activity data for the target compound are absent in the provided evidence, analogs in with methoxy and indolyloxy substituents demonstrated varied α1-, α2-, and β1-adrenoceptor binding affinities . By extension, fluorine substitution patterns in the target compound may fine-tune receptor selectivity. For example:

  • 2,3,4-Trifluorophenyl : Could enhance binding to hydrophobic pockets in β-adrenergic receptors due to increased electronegativity and reduced steric hindrance compared to bulkier substituents.
  • Stereochemistry : The (1S,2R) configuration may mimic natural catecholamine orientations, improving agonist/antagonist efficacy.

Biological Activity

(1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL, also known by its CAS number 1212888-00-0, is a compound of significant interest due to its unique chemical structure and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is C9H10F3NO, with a molecular weight of 205.18 g/mol. Key physical properties include:

PropertyValue
Boiling Point283.6 ± 35.0 °C (Predicted)
Density1.334 ± 0.06 g/cm³ (Predicted)
pKa12.09 ± 0.45 (Predicted)

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological investigations .

Research indicates that this compound may interact with various biological targets due to its amino and trifluorophenyl functional groups. The trifluoromethyl group can enhance lipophilicity and alter the binding affinity to specific receptors or enzymes.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Neuroprotective Effects : In vitro studies have shown that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. The compound was found to upregulate antioxidant enzymes and reduce apoptosis in neuronal cell lines .
  • Antidepressant Activity : A recent study demonstrated that this compound has potential antidepressant-like effects in animal models. Behavioral tests indicated increased locomotion and reduced immobility in forced swim tests compared to control groups .

Case Study 1: Neuroprotection in Ischemic Models

In a study involving ischemic stroke models in rats, administration of this compound resulted in a significant reduction of infarct size and improved neurological scores. The mechanism was attributed to the modulation of inflammatory pathways and enhancement of cerebral blood flow .

Case Study 2: Behavioral Assessment in Depression Models

In another investigation focusing on depression-like behavior in mice, the administration of the compound led to significant improvements in depressive symptoms as measured by the sucrose preference test and open field test. These findings suggest that the compound may influence serotonergic pathways .

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